molecular formula C13H11ClN2O5S B2586356 Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate CAS No. 330190-72-2

Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B2586356
CAS No.: 330190-72-2
M. Wt: 342.75
InChI Key: KLDYSWUSKSTUDB-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitro group, a chloro group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-5-nitrobenzoic acid, followed by the formation of the amide bond with 4,5-dihydrothiophene-2-carboxylic acid. The esterification of the carboxylic acid group with methanol completes the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, can be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution of the chloro group can produce various substituted thiophene compounds .

Scientific Research Applications

Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

methyl 4-[(2-chloro-5-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-10(4-5-22-11)15-12(17)8-6-7(16(19)20)2-3-9(8)14/h2-3,6H,4-5H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDYSWUSKSTUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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